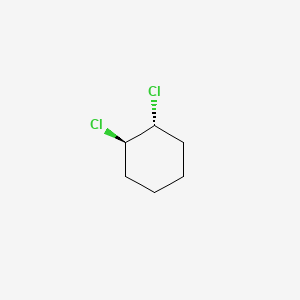

trans-1,2-Dichlorocyclohexane

Übersicht

Beschreibung

trans-1,2-Dichlorocyclohexane: is an organic compound with the molecular formula C6H10Cl2 . It is a stereoisomer of 1,2-dichlorocyclohexane, where the two chlorine atoms are positioned on opposite sides of the cyclohexane ring. This compound is of interest due to its unique stereochemistry and its applications in various chemical reactions and industrial processes.

Wirkmechanismus

Target of Action

Trans-1,2-Dichlorocyclohexane is a chemical compound that primarily targets the respiratory system . It is a stereoisomer of dichlorocyclohexane, which means it shares the same molecular formula but differs in the spatial arrangement of atoms .

Mode of Action

It is known that it exists as a mixture of enantiomeric conformations, which interconvert so rapidly they cannot be resolved . This rapid interconversion could potentially influence its interaction with its primary targets.

Biochemical Pathways

Given its primary target is the respiratory system , it may influence pathways related to respiratory function

Pharmacokinetics

Its physical properties such as boiling point (193-194 °c), density (1164 g/mL at 25 °C), and refractive index (n20/D 14917) have been documented . These properties could potentially influence its bioavailability and pharmacokinetics.

Result of Action

Given its primary target is the respiratory system , it may cause changes in respiratory function at the molecular and cellular level

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage class is listed as combustible liquids , suggesting that it should be stored away from heat sources to maintain stability. Furthermore, its efficacy and action could potentially be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: trans-1,2-Dichlorocyclohexane can be synthesized through the chlorination of cyclohexene. One common method involves the reaction of cyclohexene with chlorine gas in the presence of a solvent such as carbon tetrachloride. The reaction is typically carried out at room temperature, and the product is purified through distillation .

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of cyclohexane using chlorine gas. The reaction is conducted in a continuous flow reactor at elevated temperatures to ensure complete conversion of cyclohexane to the desired product. The crude product is then purified through fractional distillation to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions: trans-1,2-Dichlorocyclohexane undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.

Elimination Reactions: It can undergo dehydrohalogenation to form cyclohexene derivatives.

Oxidation and Reduction Reactions: It can be oxidized to form cyclohexane-1,2-diol or reduced to form cyclohexane.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Elimination: Strong bases like potassium tert-butoxide in aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Substitution: Formation of 1,2-dihydroxycyclohexane or 1,2-diaminocyclohexane.

Elimination: Formation of cyclohexene.

Oxidation: Formation of cyclohexane-1,2-diol.

Reduction: Formation of cyclohexane.

Wissenschaftliche Forschungsanwendungen

Conformational Studies

trans-1,2-Dichlorocyclohexane is notable for its conformational preferences, which have been extensively studied due to their implications in molecular mechanics and stereochemistry.

- Conformational Analysis : Research indicates that this compound exhibits multiple chair conformations influenced by the positions of the chlorine substituents. The diaxial conformer is generally preferred due to lower steric hindrance compared to diequatorial conformers . The relative energy differences among various conformers have been quantified using computational methods such as Density Functional Theory (DFT) and MP2 calculations. For instance, the preference for diaxial conformations was found to be approximately 1.2 kcal/mol relative to diequatorial forms .

- Experimental Validation : These theoretical predictions align closely with experimental data obtained from techniques like NMR spectroscopy, which confirms the stability of the diaxial conformation over others .

Synthetic Chemistry Applications

This compound serves as a versatile intermediate in synthetic organic chemistry.

- Elimination Reactions : It is commonly utilized in elimination reactions to generate alkenes through dehydrochlorination processes. Studies have shown that this compound can undergo base-promoted eliminations to form cycloalkenes under various conditions. For example, reactions induced by sodium amide (NaNH₂) in tetrahydrofuran (THF) have been documented, showcasing its utility as a substrate for synthesizing more complex organic compounds .

- Mechanistic Insights : The mechanistic pathways of these elimination reactions have been explored extensively. The compound can participate in both syn and anti dehydrochlorination pathways, providing insights into stereochemical outcomes based on reaction conditions .

Environmental and Optical Properties

Recent studies have also investigated the environmental impact and optical properties of this compound.

- Brown Carbon Proxies : Research indicates that DCCH can serve as a proxy for studying atmospheric brown carbon (BrC). Its optical properties under solar radiation exposure have been analyzed to understand how chlorinated compounds behave in environmental contexts . This research contributes to a broader understanding of how such compounds affect atmospheric chemistry and climate change.

Vergleich Mit ähnlichen Verbindungen

cis-1,2-Dichlorocyclohexane: The cis isomer has both chlorine atoms on the same side of the cyclohexane ring, leading to different chemical properties and reactivity.

1,3-Dichlorocyclohexane: This compound has chlorine atoms on the 1 and 3 positions of the cyclohexane ring, resulting in different stereochemistry and reactivity.

1,4-Dichlorocyclohexane: The chlorine atoms are positioned on the 1 and 4 positions, leading to unique chemical behavior.

Uniqueness of trans-1,2-Dichlorocyclohexane: The trans configuration of the chlorine atoms in this compound results in distinct stereochemical properties compared to its cis isomer and other dichlorocyclohexane derivatives. This unique stereochemistry influences its reactivity and the types of products formed in chemical reactions .

Biologische Aktivität

trans-1,2-Dichlorocyclohexane (CAS No. 822-86-6) is a chlorinated cycloalkane known for its unique conformational properties and potential biological activities. This compound has garnered interest in various fields, including organic chemistry, pharmacology, and environmental science. Understanding its biological activity is crucial for assessing its safety and potential applications.

- Molecular Formula : C₆H₁₀Cl₂

- Molecular Weight : 153.05 g/mol

- Melting Point : -6.1 °C

- Boiling Point : 193-194 °C

- Density : 1.164 g/mL at 25 °C

- Solubility : Sparingly soluble in chloroform, slightly soluble in methanol

These properties suggest that this compound is a colorless to yellow liquid under standard conditions, with significant implications for its behavior in biological systems.

Conformational Preferences

This compound exhibits distinct conformational preferences, primarily existing in diaxial and diequatorial forms. The diaxial conformation is typically less stable due to increased steric strain from 1,3-diaxial interactions. Studies have shown that the diaxial conformer is favored by about 1.2 kcal/mol over the diequatorial form, which aligns with theoretical predictions and experimental observations .

Toxicological Studies

Research indicates that this compound exhibits cytotoxic effects on various cell lines. A study conducted on human liver cells demonstrated that exposure to this compound resulted in increased cell death and oxidative stress markers. The compound's ability to induce apoptosis was attributed to its interaction with cellular membranes and subsequent disruption of metabolic processes .

Enzymatic Interactions

This compound has been shown to inhibit certain enzymatic activities in vitro. Specifically, it affects cytochrome P450 enzymes involved in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, raising concerns about potential drug-drug interactions .

Case Studies

-

Case Study on Hepatotoxicity :

- In a controlled study involving laboratory rats, administration of this compound led to significant liver damage characterized by elevated liver enzymes (ALT and AST) and histopathological changes indicative of hepatotoxicity. The study concluded that prolonged exposure could pose serious health risks .

- Impact on Aquatic Life :

Data Table: Summary of Biological Effects

Eigenschaften

IUPAC Name |

(1R,2R)-1,2-dichlorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Cl2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZEZIBFVJYNETN-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022126 | |

| Record name | trans-1,2-Dichlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

822-86-6 | |

| Record name | trans-1,2-Dichlorocyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=822-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dichlorocyclohexane, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-1,2-Dichlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,2-dichlorocyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DICHLOROCYCLOHEXANE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRN932MS48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of trans-1,2-dichlorocyclohexane?

A1: this compound has a molecular formula of C6H10Cl2 and a molecular weight of 153.05 g/mol.

Q2: What are the predominant conformations of this compound?

A2: this compound primarily exists in two chair conformations: diaxial (aa) and diequatorial (ee). [] The relative populations of these conformers are influenced by factors like temperature, solvent, and interactions with surrounding molecules. [, , ]

Q3: How does the presence of charge-balancing cations in zeolites affect the conformational equilibrium of this compound?

A3: Studies employing FT-Raman spectroscopy and molecular simulations reveal that the presence of charge-balancing cations, like Na+ in Na-Y zeolites, increases the population of the diequatorial (ee) conformer compared to pure this compound liquid. This shift is attributed to stronger interactions between the ee conformer and the extra-framework cations. []

Q4: How do solvents influence the conformational equilibrium of this compound?

A4: The conformational equilibrium between the aa and ee forms of this compound is sensitive to solvent polarity. Studies using Raman spectroscopy and molecular modeling have investigated the isomerization thermodynamics in various solvents. [, ] For instance, in diethyl ether, cohesive solvent interactions favor the more polar ee isomer, while cavity formation favors the less polar aa isomer. []

Q5: What is the impact of pressure on the isomerization of this compound?

A5: Pressure exhibits a distinct impact on the isomerization of this compound. Research indicates that elevated pressure favors the less polar diaxial (aa) conformation, contrasting with the behavior of 1,2-dichloroethane where pressure favors the more polar gauche isomer. []

Q6: Can π-π electron donor-acceptor interactions influence the sorption of aromatic compounds in soils?

A6: Research suggests that π-electron donor compounds, such as phenanthrene, exhibit increased sorption to soil organic matter with decreasing pH. This observation is attributed to enhanced π-π interactions between the donor compounds and protonated π-acceptor sites within the soil organic matter. Notably, this pH-dependent sorption behavior is not observed for non-π-donor compounds. [, ]

Q7: What analytical techniques are used to study this compound?

A7: Various techniques are employed to characterize and quantify this compound. These include gas chromatography/mass spectrometry (GC/MS), [] Fourier transform Raman spectroscopy, [] nuclear magnetic resonance (NMR) spectroscopy, [, ] dielectric spectroscopy, [] and electron diffraction. []

Q8: How can this compound form as an artifact during water analysis?

A8: this compound can arise as an artifact during the analysis of chlorinated water samples. This occurs due to the reaction of cyclohexene, often present as a preservative in methylene chloride, with chlorine during the extraction process. []

Q9: Are there any reported synthetic routes to this compound?

A9: Yes, this compound can be synthesized through the reaction of benzenesulphonyl chloride and cyclohexene in the presence of aluminum chloride. [] Additionally, it can be obtained through the liquid-phase chlorination of cyclohexene using cupric chloride. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.